2-[3-[5-Chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid
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Overview
Description
2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID is a complex organic compound featuring a pyridazine ring, adamantane structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID typically involves multiple steps, including the formation of the pyridazine ring, introduction of the adamantane moiety, and functional group modifications. Key steps may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Adamantane Moiety: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the adamantane structure to the pyridazine ring.
Functional Group Modifications: Various functional groups, such as the chloro and fluoro groups, are introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The adamantane moiety imparts rigidity and stability, making the compound useful in designing advanced materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]PROPIONIC ACID: Similar structure with a propionic acid moiety instead of acetic acid.
2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]BUTYRIC ACID: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25ClFN3O3 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[3-[5-chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C23H25ClFN3O3/c24-20-18(26-11-14-1-3-17(25)4-2-14)12-27-28(21(20)31)23-8-15-5-16(9-23)7-22(6-15,13-23)10-19(29)30/h1-4,12,15-16,26H,5-11,13H2,(H,29,30) |
InChI Key |
NLBLMDUCWJJROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=C(C=C5)F)Cl)CC(=O)O |
Origin of Product |
United States |
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